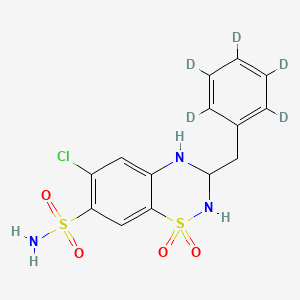

Benzylhydrochlorothiazide-d5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

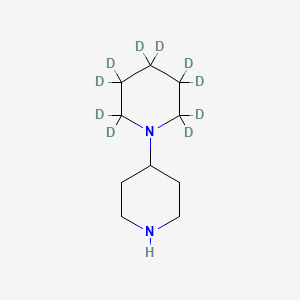

Benzylhydrochlorothiazide-d5 is the deuterium labeled Benzylhydrochlorothiazide . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Synthesis Analysis

The synthesis of Benzylhydrochlorothiazide-d5 involves the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules . This process, known as deuteration, has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

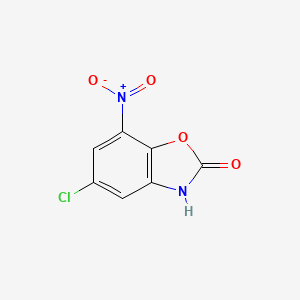

Molecular Structure Analysis

The molecular formula of Benzylhydrochlorothiazide-d5 is C14H9D5ClN3O4S2, and it has a molecular weight of 392.89 .

Physical And Chemical Properties Analysis

Benzylhydrochlorothiazide-d5 has a molecular weight of 392.89 and a molecular formula of C14H9D5ClN3O4S2 . Further physical and chemical properties are not explicitly mentioned in the available resources.

Wissenschaftliche Forschungsanwendungen

Development of Antitumor Agents

Antitumor Benzothiazole Prodrug Development A series of potent and selective antitumor benzothiazoles were developed, tracing from the initial discovery of a lead compound to the identification of a clinical candidate, Phortress. This development involved understanding the mechanism of action, including selective cell uptake, AhR binding, and the conversion of the drug into a reactive intermediate leading to cell death. Advances in synthetic chemistry and pharmacokinetics were crucial in this process, particularly in the design of water-soluble prodrugs for parenteral administration (Bradshaw & Westwell, 2004).

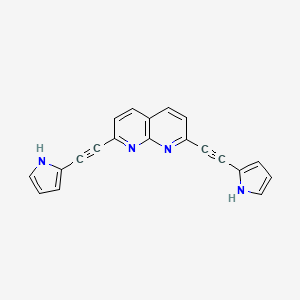

Exploration of Heterocyclic Compounds

Synthesis and Chemistry of Benzothiadiazine Derivatives The review summarizes over fifty years of research on 1,2,3-Benzothiadiazine 1,1-dioxide derivatives, highlighting their synthesis, reactions, and potential therapeutic applications. These compounds, including chlorothiazide and hydrochlorothiazide, are explored for their application in treating various diseases, underlining the significance of structural features in their research and therapeutic use (Gyűjtő et al., 2020).

Potential Antimicrobial Applications

Antitubercular Agents Derived from Benzothiazole A series of benzamide scaffolds derived from thiazinone ring opening of PBTZ169 were identified as anti-TB agents. Compounds exhibited excellent in vitro activity against Mycobacterium tuberculosis, suggesting their potential as lead compounds for future antitubercular drug discovery (Li et al., 2018).

Neuroprotective Research

Benzothiazole/Piperazine Derivatives Against Cognitive Deficits In a study targeting Alzheimer's disease, benzothiazole-piperazine compounds were synthesized, showing significant inhibitory potencies against acetylcholinesterase. These compounds improved learning and memory parameters in animal models, indicating their potential as anti-Alzheimer agents (Ozkay et al., 2012).

Eigenschaften

IUPAC Name |

6-chloro-1,1-dioxo-3-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O4S2/c15-10-7-11-13(8-12(10)23(16,19)20)24(21,22)18-14(17-11)6-9-4-2-1-3-5-9/h1-5,7-8,14,17-18H,6H2,(H2,16,19,20)/i1D,2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWSSMIJUDVUASQ-RALIUCGRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzylhydrochlorothiazide-d5 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methylpyrrolo[1,2-a]pyrazine](/img/structure/B562509.png)

![(3S,4aS,8aS)-2-[(2R,3R)-3-[(3-Acetoxy-2-methylbenzoyl)amino]-4-phenythiobutyl]-decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide](/img/structure/B562510.png)

![(3S,4aS,8aS)-Decahydro-N-(2-hydroxy-1,1-dimethylethyl)-2-[(2R,3R)-2-hydroxy-3-carbobenzyloxyamino-4-phenylthiobutyl]-3-isoquinolinecarboxamide](/img/structure/B562512.png)

![4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B562518.png)

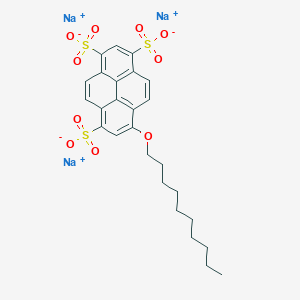

methyl}naphthalene-2,7-disulfonic acid](/img/structure/B562521.png)